molecular formula C7H6FNO4 B8445653 2-Fluoro-3-methoxy-6-nitrophenol CAS No. 155020-45-4

2-Fluoro-3-methoxy-6-nitrophenol

Cat. No. B8445653
Key on ui cas rn: 155020-45-4
M. Wt: 187.12 g/mol
InChI Key: YVMVZXKNHPKFON-UHFFFAOYSA-N
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Patent
US08703758B2

Procedure details

A suspension of 2-fluoro-3-methoxy-6-nitrophenol (300 mg) and 5% palladium hydroxide (40 mg) in ethanol (10 mL) and THF (5 mL) was stirred at room temperature for 15 hr under a hydrogen atmosphere (1 atm). The mixture was filtered, and the filtrate was concentrated under reduced pressure to give the title compound (220 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([N+:10]([O-])=O)[C:3]=1[OH:13]>C(O)C.C1COCC1.[OH-].[Pd+2].[OH-]>[NH2:10][C:4]1[C:3]([OH:13])=[C:2]([F:1])[C:7]([O:8][CH3:9])=[CH:6][CH:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
FC1=C(C(=CC=C1OC)[N+](=O)[O-])O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 hr under a hydrogen atmosphere (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC1=CC=C(C(=C1O)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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